

Feglymycin: A Technical Guide to a Novel Antiviral and Antibacterial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

Feglymycin is a non-ribosomally synthesized peptide antibiotic with potent antiviral and antibacterial properties. Isolated from Streptomyces sp. DSM 11171, this 13-amino acid peptide has garnered significant interest for its unique mechanism of action against the Human Immunodeficiency Virus (HIV) and clinically relevant bacteria. This technical guide provides a comprehensive overview of **Feglymycin**, detailing its chemical and physical properties, experimental protocols for its isolation and characterization, and its distinct mechanisms of action.

Chemical and Physical Properties

Feglymycin is a linear peptide with a molecular weight of approximately 1900.86 g/mol and a chemical formula of C95H97N13O30.[1][2] Its structure is notable for containing non-proteinogenic amino acids, including four 3-hydroxyphenylglycine and five 3,5-dihydroxyphenylglycine residues.



Property	Value	Source
Molecular Weight	1900.86 g/mol	[1][2]
Chemical Formula	C95H97N13O30	[1][2]
Physical State	Solid	[3]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[3]

Biological Activity

Feglymycin exhibits a dual-action biological profile, functioning as both an antiviral and an antibacterial agent.

Antiviral Activity

Feglymycin is a potent inhibitor of HIV-1 replication.[2] Its primary mechanism of action is the inhibition of viral entry into host cells. **Feglymycin** directly targets the HIV-1 envelope glycoprotein gp120, a critical component for viral attachment to the host cell's CD4 receptor. By binding to gp120, **Feglymycin** effectively blocks the interaction between the virus and the CD4 receptor, thus preventing the initial step of HIV infection.

Antibacterial Activity

Feglymycin also demonstrates activity against Gram-positive bacteria. Its antibacterial mechanism involves the disruption of peptidoglycan biosynthesis, an essential process for maintaining the integrity of the bacterial cell wall. Specifically, **Feglymycin** inhibits two key enzymes in this pathway: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC). This inhibition disrupts the formation of the peptidoglycan layer, leading to bacterial cell death.

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of **Feglymycin**, based on published literature.



Isolation and Purification of Feglymycin

Feglymycin is isolated from the fermentation broth of Streptomyces sp. DSM 11171. A multistep purification process is employed to obtain the pure peptide.

Workflow for Feglymycin Isolation:



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Caption: A generalized workflow for the isolation and purification of **Feglymycin**.

A detailed protocol would involve:

- Fermentation: Culturing Streptomyces sp. DSM 11171 in a suitable nutrient medium to promote the production of Feglymycin.
- Solid Phase Extraction: Passing the fermentation broth through a solid-phase extraction column to capture Feglymycin and remove impurities.
- Size Exclusion Chromatography: Further purifying the extract based on molecular size to separate Feglymycin from other molecules.
- Reversed-Phase High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column to achieve high-purity Feglymycin.

Structure Elucidation

The chemical structure of **Feglymycin** is determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, confirming the amino acid sequence.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate
 the detailed three-dimensional structure and connectivity of the atoms within the molecule.



Anti-HIV Activity Assay

The antiviral activity of **Feglymycin** against HIV is typically assessed using cell-based assays.

General Protocol for Anti-HIV Assay:

- Cell Culture: Maintain a suitable host cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene).
- Viral Infection: Infect the host cells with a known titer of HIV-1 in the presence of varying concentrations of Feglymycin.
- Incubation: Incubate the infected cells for a defined period (e.g., 48 hours) to allow for viral replication.
- Quantification of Viral Replication: Measure the extent of viral replication. In TZM-bl cells, this
 is typically done by measuring the luciferase activity, which is proportional to the level of viral
 gene expression.
- Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of **Feglymycin** that inhibits 50% of viral replication.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial potency of **Feglymycin** is determined by measuring its Minimum Inhibitory Concentration (MIC) against target bacteria.

General Protocol for MIC Assay:

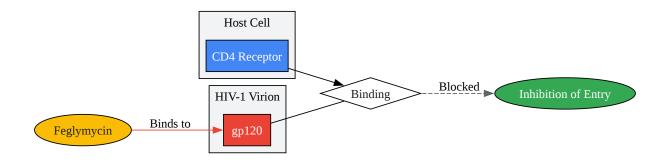
- Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to a standardized cell density.
- Serial Dilutions: Prepare a series of two-fold dilutions of **Feglymycin** in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension.



- Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of Feglymycin that completely inhibits the visible growth of the bacteria.

Signaling and Mechanistic Pathways HIV Entry Inhibition Pathway

Feglymycin's mechanism of HIV entry inhibition is a direct interaction with the viral envelope protein gp120.



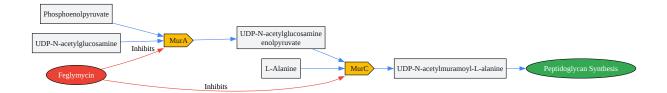
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Caption: **Feglymycin** inhibits HIV entry by binding to gp120, preventing its interaction with the CD4 receptor.

Peptidoglycan Synthesis Inhibition Pathway

Feglymycin disrupts bacterial cell wall synthesis by inhibiting the enzymes MurA and MurC.





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Caption: **Feglymycin** inhibits the bacterial peptidoglycan synthesis pathway by targeting MurA and MurC enzymes.

Conclusion

Feglymycin represents a promising lead compound for the development of novel antiviral and antibacterial therapeutics. Its unique dual-action mechanism, targeting both HIV entry and bacterial cell wall synthesis, makes it a subject of significant scientific interest. Further research into its structure-activity relationships and optimization of its pharmacological properties could pave the way for new and effective treatments for infectious diseases.

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- To cite this document: BenchChem. [Feglymycin: A Technical Guide to a Novel Antiviral and Antibacterial Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672328#feglymycin-molecular-weight-and-chemical-formula]

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